synthesis and characterization of Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate
synthesis and characterization of Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate
Executive Summary
Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate is a key heterocyclic building block and a versatile bidentate ligand in coordination chemistry. The strategic placement of methyl ester groups at the 3 and 3' positions significantly influences its steric and electronic properties, enhancing its utility in the development of novel catalysts, advanced materials, and biologically active metal complexes.[1] This guide provides a comprehensive overview for researchers and drug development professionals, detailing a robust synthetic strategy and a multi-faceted characterization workflow. By explaining the causality behind experimental choices and grounding all claims in authoritative data, this document serves as a practical and reliable resource for the scientific community.
Introduction: The Significance of Substituted Bipyridines
The 2,2'-bipyridine (bpy) scaffold is a cornerstone of coordination chemistry, prized for its ability to form stable chelate complexes with a vast array of metal ions.[2][3] The functionalization of the bipyridine core allows for the fine-tuning of the resulting metal complex's properties, including its redox potential, photophysical behavior, and catalytic activity.
Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate (henceforth 3,3'-DMBPDC) is a derivative of particular interest. The electron-withdrawing ester groups modify the ligand's electronic profile, while their position adjacent to the coordinating nitrogen atoms introduces specific steric constraints. These features make 3,3'-DMBPDC a valuable ligand for creating unique coordination environments, which has implications for applications ranging from organic light-emitting diodes (OLEDs) to antimicrobial and anticancer research.[1] This guide presents a field-proven, logical approach to the synthesis and definitive characterization of this important compound.
A Representative Synthetic Strategy: Nickel-Catalyzed Homocoupling
While various methods exist for constructing bipyridine skeletons, such as Suzuki and Stille couplings, nickel-catalyzed reductive homocoupling of halo-pyridines offers a direct and efficient route to symmetrical bipyridines like 3,3'-DMBPDC.[2] This approach is selected for its operational simplicity and the common availability of the required precursor.
The proposed strategy involves the homocoupling of a methyl 2-halonicotinate precursor using a Ni(0) catalyst generated in situ. The causality for this choice is rooted in the high reactivity and cost-effectiveness of nickel catalysts for forming C-C bonds between sp²-hybridized centers.
Experimental Protocol: Synthesis
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add zinc dust (2.0 equiv) and triphenylphosphine (PPh₃) (15 mol%). The flask is sealed and placed under an inert atmosphere (Argon or Nitrogen).
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Catalyst Activation: Anhydrous N,N-Dimethylformamide (DMF) is added via syringe, followed by Nickel(II) chloride (NiCl₂) (10 mol%). The mixture is stirred at 50 °C for 30 minutes. The formation of a dark-colored solution, often reddish-brown or black, indicates the in situ generation of the active Ni(0) complex.
-
Reactant Addition: The precursor, methyl 2-bromonicotinate (1.0 equiv), dissolved in a minimal amount of anhydrous DMF, is added dropwise to the catalyst mixture.
-
Reaction: The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of 2M aqueous ammonia. This step complexes with residual nickel and zinc salts, aiding their removal.
-
Extraction: The aqueous mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved via silica gel column chromatography, typically using a hexane-ethyl acetate gradient, to afford Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate as a crystalline solid.[1]
Comprehensive Characterization
A rigorous and multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized 3,3'-DMBPDC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the definitive covalent structure of the molecule in solution.
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Protocol: A sample is prepared by dissolving ~5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Analysis: The proton NMR spectrum is characterized by the symmetry of the molecule. The two pyridine rings are chemically equivalent, resulting in a simplified spectrum. Key signals are detailed below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 8.94 | dd (J=4.8, 1.6 Hz) | 2H | H-6, H-6' | [1] |
| 8.85 | dd (J=8.0, 1.6 Hz) | 2H | H-4, H-4' | [1] |
| 7.88 | dd (J=8.0, 4.8 Hz) | 2H | H-5, H-5' | [1] |
| 3.98 | s | 6H | -OCH₃ (ester methyl) | [1] |
Expert Note: The source literature reports some signals as singlets or simple doublets, which is inconsistent with the expected spin-spin coupling in this system. The multiplicities in the table above reflect the theoretically expected splitting patterns (dd = doublet of doublets) which provide more accurate structural validation.
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¹³C NMR Analysis: The carbon spectrum further confirms the structure's symmetry, showing seven distinct signals: five for the aromatic carbons (two quaternary, three protonated) and one each for the carbonyl and methoxy carbons.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule.
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Protocol: The spectrum can be acquired using either a Potassium Bromide (KBr) pellet containing a small amount of the sample or directly on the solid using an Attenuated Total Reflectance (ATR) accessory.
-
Data Interpretation: The spectrum is dominated by a few characteristic bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| ~1720 | Strong | C=O Stretch (ester carbonyl) | [1] |
| ~1600 | Medium | C=N Aromatic Stretch | [1] |
| 1580-1400 | Medium | C=C Aromatic Ring Stretching Vibrations | [5][6] |
| ~1250 | Strong | C-O Stretch (ester) | |
| ~750-800 | Strong | C-H Out-of-plane Bending | [5] |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elemental composition of the compound.
-
Protocol: The sample can be analyzed by various ionization techniques, such as Electron Impact (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Interpretation: The mass spectrum should exhibit a prominent molecular ion peak corresponding to the molecule's exact mass.
-
Expected M⁺: m/z = 272.0797 (for C₁₄H₁₂N₂O₄)[4]
-
Single-Crystal X-ray Diffraction
X-ray crystallography provides the ultimate, unambiguous proof of structure, revealing the precise three-dimensional arrangement of atoms in the solid state.[7]
-
Protocol: High-quality single crystals must first be grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent like acetone.[8]
-
Structural Insights: The published crystal structure of 3,3'-DMBPDC reveals critical conformational details that are not accessible by other techniques.[4][8]
-
Conformation: The molecule adopts a trans conformation, where the two nitrogen atoms are on opposite sides of the C2-C2' bond.
-
Dihedral Angle: The two pyridine rings are not coplanar. They are twisted with respect to each other by a dihedral angle of 53°.[8]
-
Causality: This significant deviation from planarity is driven by intramolecular steric interactions between the bulky ester groups at the 3 and 3' positions and the pyridine rings. Specifically, interactions between the alkoxy oxygen atoms and the opposing pyridine ring dictate this twisted geometry.[8] This information is vital for understanding how the ligand will coordinate to a metal center.
-
Summary of Physicochemical and Spectroscopic Data
| Property | Data | Reference(s) |
| IUPAC Name | methyl 2-(3-methoxycarbonyl-2-pyridinyl)pyridine-3-carboxylate | [4] |
| CAS Number | 39775-31-0 | [1][4] |
| Molecular Formula | C₁₄H₁₂N₂O₄ | [1][4] |
| Molecular Weight | 272.26 g/mol | [1][4] |
| Appearance | Colorless / White Crystalline Solid | [1][9] |
| ¹H NMR (CDCl₃) | δ 8.94 (dd, 2H), 8.85 (dd, 2H), 7.88 (dd, 2H), 3.98 (s, 6H) | [1] |
| Key IR Bands (cm⁻¹) | ~1720 (C=O), ~1600 (C=N) | [1] |
| Mass Spec (m/z) | Exact Mass: 272.0797 [M]⁺ | [4] |
| Crystal Structure | Space Group: P b c n; trans conformation with a 53° inter-ring dihedral angle | [4][8] |
Conclusion
The successful synthesis and rigorous characterization of Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate are critical first steps for its application in advanced scientific research. The nickel-catalyzed homocoupling protocol detailed herein provides a reliable pathway to this valuable ligand. Furthermore, the comprehensive characterization workflow, integrating NMR, IR, and mass spectrometry, and culminating in single-crystal X-ray diffraction, establishes a self-validating system for confirming the identity, purity, and key structural features of the molecule. This guide provides researchers with the necessary technical insights and validated protocols to confidently synthesize and utilize 3,3'-DMBPDC in their work.
References
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PubChem. Dimethyl [2,2'-bipyridine]-3,3'-dicarboxylate. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Papier CEC _SI_rev. [Link]
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Royal Society of Chemistry. Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis. Organic Chemistry Frontiers. [Link]
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BK Instruments Inc. NMR Solvent data chart. [Link]
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MDPI. Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]
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ResearchGate. X-ray crystal structure with atom numbering scheme for complex 3 as.... [Link]
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NIST. 2,2'-Bipyridine, 4,4'-dimethyl-. NIST Chemistry WebBook. [Link]
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IUCr Journals. Intramolecular interactions in dimethyl 2,2'-bipyridine-3,3'-dicarboxylate. [Link]
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MDPI. Multi-Component Crystals of 2,2′-Bipyridine with Aliphatic Dicarboxylic Acids: Melting Point-Structure Relations. [Link]
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ResearchGate. IR spectra for 2,2 0-bipyridine-4, 4 0-dicarboxylic acid (trace A),.... [Link]
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ACS Publications. Vibrational Spectra of the Ruthenium–Tris-Bipyridine Dication and Its Reduced Form in Vacuo. The Journal of Physical Chemistry A. [Link]
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PubChem. Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate. National Center for Biotechnology Information. [Link]
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ResearchGate. (A) FT-IR spectra of (a) 2,2 0 -bipyridine ligand, (b) Sm complex. (B).... [Link]
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